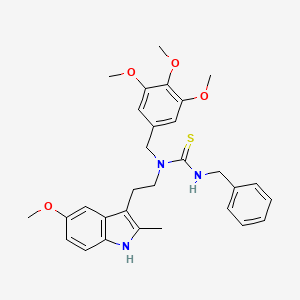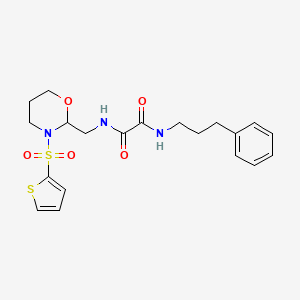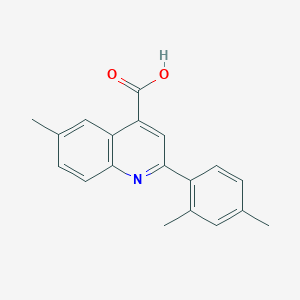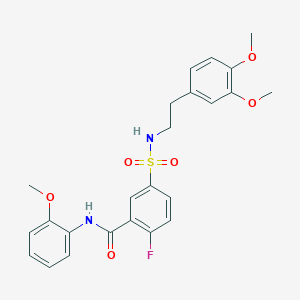
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound used in scientific research. It has a molecular formula of C12H21BrN2O and a molecular weight of 295.22 g/mol. This compound is synthesized using a specific method, and it has various applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific GPCRs. This compound can bind to the receptor and activate or inhibit its signaling pathway, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific GPCR it interacts with. Some of the effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have implications for various biological processes, including cell growth, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain GPCRs. This allows researchers to target specific pathways and study their functions in detail. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in scientific research. One potential direction is the development of new drugs and therapies based on its interactions with specific GPCRs. Additionally, this compound can be used in the study of various diseases, including cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method yields a high-quality product suitable for research purposes. This compound has a specific mechanism of action and can have various biochemical and physiological effects depending on the specific GPCR it interacts with. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in the study of various diseases and the development of new drugs and therapies.
Synthesemethoden
The synthesis of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 1-isobutyl-3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde with sodium bromide in the presence of acetic acid. The reaction is carried out at room temperature for several hours, and the resulting compound is purified using column chromatography. This method yields a high-quality product that is suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole has various applications in scientific research. It is commonly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This compound can be used to activate or inhibit specific GPCRs, allowing researchers to study their functions in different biological systems. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-5-6-16-9-12-11(13)8-15(14-12)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLXJYSJACFKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)



![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)
![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)

![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)